molecular formula C6H9NO2 B15238197 (S)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde

(S)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde

Cat. No.: B15238197
M. Wt: 127.14 g/mol
InChI Key: OTKGOSOTGGCFER-YFKPBYRVSA-N
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Description

(S)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde is an organic compound with a unique structure that includes a pyrrolidine ring, a ketone group, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the oxidation of (S)-1-Methyl-5-oxopyrrolidine-2-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent over-oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic oxidation using supported metal catalysts can be employed to achieve large-scale production. The reaction conditions are optimized to maintain the stereochemical integrity of the product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds in anhydrous conditions.

Major Products

    Oxidation: (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid.

    Reduction: (S)-1-Methyl-5-hydroxypyrrolidine-2-carbaldehyde or (S)-1-Methyl-5-oxopyrrolidine-2-methanol.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential role in enzyme inhibition and as a building block for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or proteins, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Methyl-5-oxopyrrolidine-2-carbaldehyde: The enantiomer of the compound with different stereochemistry.

    1-Methyl-5-oxopyrrolidine-2-carboxylic acid: An oxidized form of the compound.

    1-Methyl-5-hydroxypyrrolidine-2-carbaldehyde: A reduced form of the compound.

Uniqueness

(S)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. Its dual functional groups (ketone and aldehyde) provide versatility in chemical reactions, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

(2S)-1-methyl-5-oxopyrrolidine-2-carbaldehyde

InChI

InChI=1S/C6H9NO2/c1-7-5(4-8)2-3-6(7)9/h4-5H,2-3H2,1H3/t5-/m0/s1

InChI Key

OTKGOSOTGGCFER-YFKPBYRVSA-N

Isomeric SMILES

CN1[C@@H](CCC1=O)C=O

Canonical SMILES

CN1C(CCC1=O)C=O

Origin of Product

United States

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